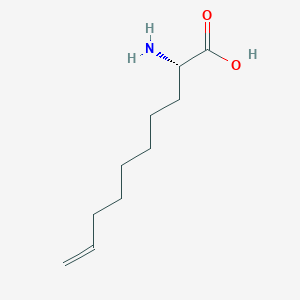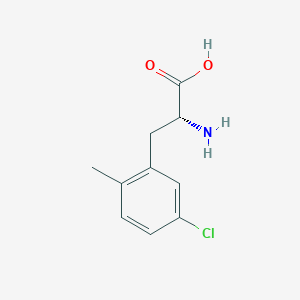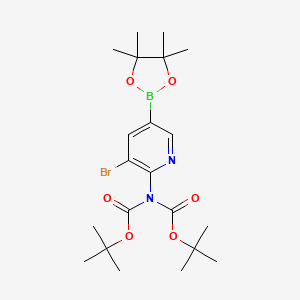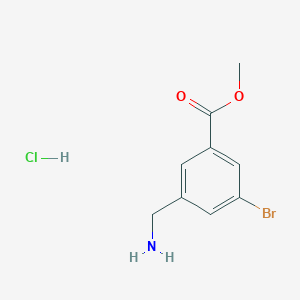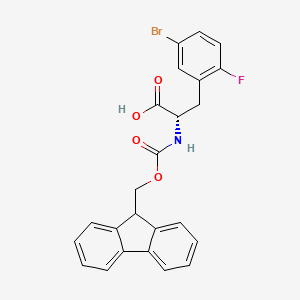
N-Fmoc-5-bromo-2-fluoro-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-5-bromo-2-fluoro-L-phenylalanine is a synthetic amino acid derivative used extensively in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a bromine atom, and a fluorine atom on the phenyl ring of the phenylalanine backbone. This unique structure makes it a valuable tool in the development of peptides with specific properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-5-bromo-2-fluoro-L-phenylalanine typically involves multiple steps:
Starting Material: The synthesis begins with commercially available 5-bromo-2-fluoroaniline.
Fmoc Protection: The amino group of 5-bromo-2-fluoroaniline is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected aniline is then coupled with a suitable carboxylic acid derivative, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the reactions under controlled conditions.
Automation: Automated systems ensure precise control over reaction parameters such as temperature, pH, and reaction time.
Quality Control: Rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-5-bromo-2-fluoro-L-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Fmoc group can be removed using bases such as piperidine, revealing the free amino group for further reactions.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using standard peptide coupling reagents.
Common Reagents and Conditions
Bases: Piperidine for Fmoc deprotection.
Coupling Reagents: DCC, DMAP, and N,N’-diisopropylcarbodiimide (DIC) for peptide bond formation.
Solvents: Dimethylformamide (DMF) and dichloromethane (DCM) are commonly used solvents.
Major Products
Peptides: this compound is primarily used to synthesize peptides with specific sequences and properties.
Substituted Derivatives: Various substituted derivatives can be synthesized by replacing the bromine atom with different nucleophiles.
Scientific Research Applications
N-Fmoc-5-bromo-2-fluoro-L-phenylalanine has a wide range of applications in scientific research:
Peptide Synthesis: It is used to introduce specific functional groups into peptides, enhancing their stability, activity, or binding properties.
Medicinal Chemistry: The compound is used in the design and synthesis of peptide-based drugs, particularly those targeting specific proteins or enzymes.
Biological Studies: Researchers use it to study protein-protein interactions, enzyme mechanisms, and receptor binding.
Industrial Applications: It is employed in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-Fmoc-5-bromo-2-fluoro-L-phenylalanine depends on its incorporation into peptides and proteins. The presence of the bromine and fluorine atoms can influence the compound’s electronic properties, affecting its interactions with biological targets. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites.
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-5-bromo-L-phenylalanine: Lacks the fluorine atom, which can affect its reactivity and interactions.
N-Fmoc-2-fluoro-L-phenylalanine: Lacks the bromine atom, resulting in different electronic and steric properties.
N-Fmoc-5-chloro-2-fluoro-L-phenylalanine: Substitutes chlorine for bromine, leading to different reactivity and biological activity.
Uniqueness
N-Fmoc-5-bromo-2-fluoro-L-phenylalanine is unique due to the combined presence of bromine and fluorine atoms, which can significantly alter the compound’s chemical and biological properties. This dual substitution allows for fine-tuning of peptide characteristics, making it a valuable tool in various research and industrial applications.
By understanding the synthesis, reactions, and applications of this compound, researchers can leverage its unique properties to advance their work in peptide chemistry, medicinal chemistry, and beyond.
Properties
IUPAC Name |
(2S)-3-(5-bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrFNO4/c25-15-9-10-21(26)14(11-15)12-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCGOPPJEFZTNP-QFIPXVFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC(=C4)Br)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=CC(=C4)Br)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

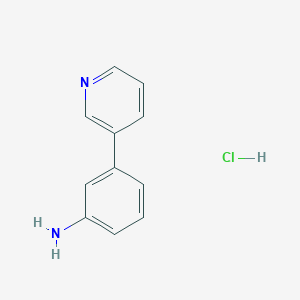
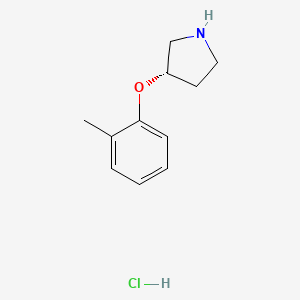
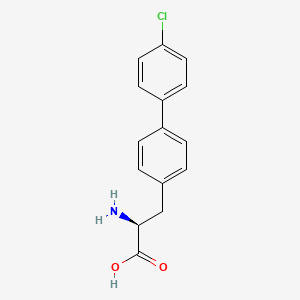
![6-(Trifluoromethyl)benzo[b]thiophen-2-amine](/img/structure/B8097756.png)
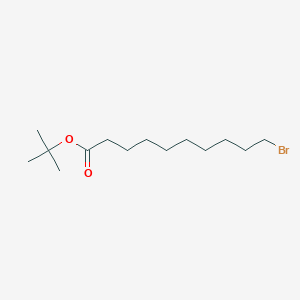
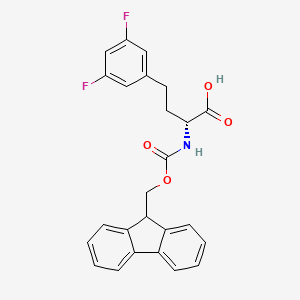
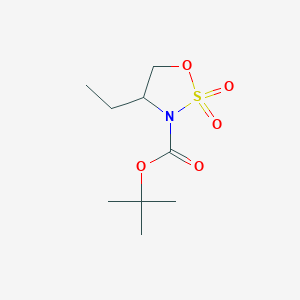
![thieno[3,2-e][1]benzothiole-4,5-dione](/img/structure/B8097771.png)
